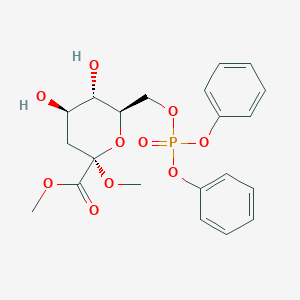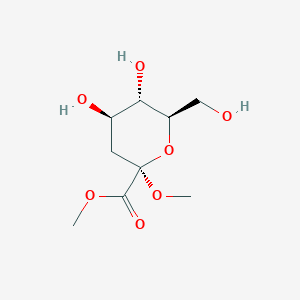![molecular formula C34H24O22 B018409 [4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate CAS No. 103744-86-1](/img/structure/B18409.png)
[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CID 14886031 is a natural product found in Terminalia, Terminalia catappa, and Terminalia chebula with data available.
Scientific Research Applications
Regulation of Blood Glucose Level The compound has been identified in studies focusing on diabetes management. A computational study on a similar compound, 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, isolated from the fruits of Syzygium densiflorum, showed potential in the regulation of blood glucose level. The study utilized reverse pharmacophore mapping and text-based database search, indicating that this compound targets proteins such as dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, phosphoenolpyruvate carboxykinase, glycogen synthase kinase-3β, and glucokinase which are significant in diabetes management. The findings were supported by molecular docking and dynamic behaviour analysis of protein–ligand complexes through molecular dynamics simulation (Muthusamy & Krishnasamy, 2016).
Chemical Synthesis and Structural Study The compound's structural characteristics make it an interesting candidate for chemical synthesis and the study of structural properties. For example, research on tetrahydrobenzofurans and their conversion into various derivatives through processes like Weitz−Scheffer oxidation and dimethyldioxirane oxidation reveals the complex chemical behaviors and transformation possibilities of similar compounds. Such studies are crucial in understanding the synthesis pathways and the resultant structural and physical properties of these compounds (Levai et al., 2002).
Exploration in Liquid Crystals and Mesomorphic Properties The compound and its derivatives are potentially significant in the study of liquid crystals and mesomorphic properties. Research on chiral benzoates and fluorobenzoates, for instance, reveals interesting aspects like the sequence of phases, transition temperatures, and enthalpies, which are fundamental in the design and application of liquid crystals in various technologies. These studies offer insights into the thermotropic behaviors and phase transitions, essential for applications in displays, sensors, and other electronic devices (Milewska et al., 2015).
Potential Therapeutic Applications Derivatives of the compound have been studied for their potential therapeutic applications. For example, oxygenated heterocyclic metabolites derived from similar compounds have shown significant antioxidant and anti-inflammatory activities. These findings highlight the potential of such compounds in pharmaceutical applications, particularly as lead compounds for developing new drugs with antioxidant and anti-inflammatory properties (Chakraborty & Raola, 2018).
properties
CAS RN |
103744-86-1 |
|---|---|
Molecular Formula |
C34H24O22 |
Molecular Weight |
784.5 g/mol |
IUPAC Name |
[4,5,6-trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate |
InChI |
InChI=1S/C34H24O22/c35-9-1-6(2-10(36)19(9)39)30(47)52-5-13-27(25(45)26(46)34(51)53-13)54-31(48)7-3-11(37)20(40)22(42)14(7)16-18-17-15-8(32(49)55-29(17)24(44)23(16)43)4-12(38)21(41)28(15)56-33(18)50/h1-4,13,25-27,34-46,51H,5H2 |
InChI Key |
UKIPVDAOZKIZJT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C6C(=CC(=C7O)O)C(=O)O5)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C6C(=CC(=C7O)O)C(=O)O5)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



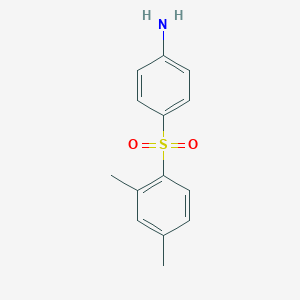
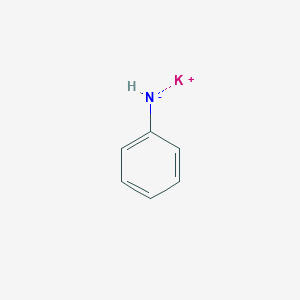
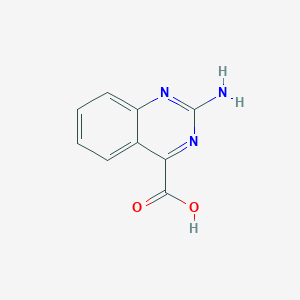

![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)
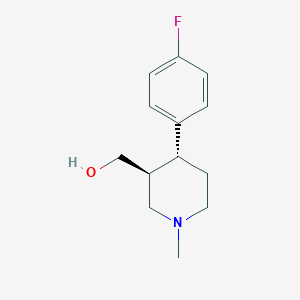



![8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B18357.png)
